molecular formula C10H10BrN3 B1274737 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine CAS No. 478258-81-0

5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine

Cat. No.: B1274737
CAS No.: 478258-81-0
M. Wt: 252.11 g/mol
InChI Key: XYZFEPXCFRSNPT-UHFFFAOYSA-N
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Description

5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine is a heterocyclic organic compound that contains both pyrimidine and pyrrole rings. The presence of a bromine atom at the 5-position of the pyrimidine ring and two methyl groups at the 2 and 5 positions of the pyrrole ring makes this compound unique. It is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine typically involves the reaction of 5-bromo-2-chloropyrimidine with 2,5-dimethylpyrrole. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems and advanced purification techniques such as column chromatography or recrystallization ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl groups on the pyrrole ring can be oxidized to form corresponding aldehydes or carboxylic acids.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form biaryl or styrene derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.

Major Products Formed

    Substitution Reactions: Products include azido, thio, or alkoxy derivatives.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Coupling Reactions: Products include biaryl or styrene derivatives.

Scientific Research Applications

5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in binding studies with proteins or nucleic acids.

    Medicine: Explored for its potential as a pharmacophore in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyrrole ring can form hydrogen bonds or hydrophobic interactions with the active sites of proteins, influencing their activity. The compound may also participate in electron transfer processes, affecting cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
  • 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrazine
  • 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)thiazole

Uniqueness

5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine is unique due to its specific combination of pyrimidine and pyrrole rings, which imparts distinct chemical properties and reactivity. The presence of the bromine atom allows for versatile substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

5-bromo-2-(2,5-dimethylpyrrol-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c1-7-3-4-8(2)14(7)10-12-5-9(11)6-13-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZFEPXCFRSNPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=NC=C(C=N2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390947
Record name 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478258-81-0
Record name 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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